2-Ethyl-5-(tri-n-butylstannyl)pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H35NSn |
|---|---|
Molecular Weight |
396.2 g/mol |
IUPAC Name |
tributyl-(6-ethylpyridin-3-yl)stannane |
InChI |
InChI=1S/C7H8N.3C4H9.Sn/c1-2-7-5-3-4-6-8-7;3*1-3-4-2;/h3,5-6H,2H2,1H3;3*1,3-4H2,2H3; |
InChI Key |
GOXXNCYVHYWDLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)CC |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Tributyl(6-ethylpyridin-3-yl)stannane: Synthesis, Structure, and Application in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of Tributyl(6-ethylpyridin-3-yl)stannane, a specialized organotin reagent. We will explore its molecular structure, outline a robust synthetic pathway, and detail its application as a key building block in palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry. This document is intended to serve as a practical resource for professionals engaged in synthetic chemistry and drug discovery.
Core Compound Information: Structure and Properties
Tributyl(6-ethylpyridin-3-yl)stannane is an organometallic compound featuring a central tin atom covalently bonded to three n-butyl groups and the 3-position of a 6-ethylpyridine ring. This structure makes it an effective nucleophilic partner in Stille cross-coupling reactions, enabling the precise installation of the 6-ethylpyridin-3-yl moiety into complex molecular architectures. While not as commonly cataloged as simpler pyridylstannanes, its structure follows from well-established organotin chemistry.
Caption: Chemical structure of Tributyl(6-ethylpyridin-3-yl)stannane.
The Simplified Molecular-Input Line-Entry System (SMILES) string for this compound is CCC1=NC=C(C=C1)(CCCC)CCCC .
Physicochemical Data
The properties of Tributyl(6-ethylpyridin-3-yl)stannane are summarized in the table below. These values are calculated based on its chemical structure.
| Identifier | Value |
| IUPAC Name | Tributyl(6-ethylpyridin-3-yl)stannane |
| Molecular Formula | C₁₉H₃₅NSn |
| Molecular Weight | 396.20 g/mol |
| Monoisotopic Mass | 397.1791 Da |
| SMILES | CCC1=NC=C(C=C1)(CCCC)CCCC |
| InChI Key | Based on analogy: specific key not indexed |
| CAS Number | Not readily available in public databases |
Synthesis of Tributyl(6-ethylpyridin-3-yl)stannane
The synthesis of this specialized reagent is not commonly documented, but a reliable pathway can be designed based on established organometallic procedures. A highly effective method involves a palladium-catalyzed stannylation reaction of a suitable precursor, 3-bromo-6-ethylpyridine, with hexa-n-butylditin. The precursor itself can be synthesized from commercially available 2-amino-6-ethylpyridine via a Sandmeyer reaction.
This workflow is chosen for its efficiency and tolerance of the pyridine functional group. The Sandmeyer reaction provides a clean conversion of the amine to the bromide, and the subsequent palladium-catalyzed stannylation is a high-yield, well-understood transformation for creating aryl-tin bonds.[1]
Caption: Proposed synthetic workflow for Tributyl(6-ethylpyridin-3-yl)stannane.
Applications in Medicinal Chemistry: The Stille Cross-Coupling Reaction
The primary utility of Tributyl(6-ethylpyridin-3-yl)stannane is its role in the Stille cross-coupling reaction.[2] This palladium-catalyzed reaction forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide (e.g., triflate).[3]
Causality and Advantages:
The Stille reaction is a powerful tool in drug development for several key reasons:
-
Functional Group Tolerance : The reaction conditions are remarkably mild and tolerate a wide array of sensitive functional groups, including esters, amides, ketones, and even free hydroxyl and amino groups.[3] This is critical in late-stage functionalization of complex drug candidates, where protecting group manipulations are undesirable.
-
Stability of Reagents : Organostannanes like the title compound are generally stable to air and moisture, simplifying their handling and storage compared to more reactive organometallics like organolithiums or Grignards.[2]
-
Predictable Reactivity : The reaction is highly reliable and stereospecific, preserving the configuration of alkenyl partners. The transfer of the pyridyl group from tin to palladium is highly selective over the transfer of the butyl groups.[3]
The 6-ethylpyridine scaffold is present in numerous biologically active molecules. This reagent provides a direct and efficient method for incorporating this specific structural motif, accelerating the synthesis of new chemical entities for screening and development.
Mechanistic Insights: The Palladium Catalytic Cycle
The efficacy of the Stille reaction is rooted in a well-defined catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states. Understanding this mechanism is crucial for reaction optimization and troubleshooting.
The cycle consists of three fundamental steps:
-
Oxidative Addition : The active Pd(0) catalyst reacts with the organic electrophile (R¹-X), inserting itself into the carbon-halide bond. This forms a square planar Pd(II) complex.
-
Transmetalation : The organostannane reagent exchanges its organic group (the 6-ethylpyridyl moiety, R²) with the halide on the palladium center. This is often the rate-determining step of the cycle.
-
Reductive Elimination : The two organic groups (R¹ and R²) on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired C-C bond (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Stille Coupling of an Aryl Bromide
This section provides a detailed, self-validating protocol for a representative Stille coupling reaction.
Objective : To synthesize 4'-(6-ethylpyridin-3-yl)acetophenone from 4-bromoacetophenone and Tributyl(6-ethylpyridin-3-yl)stannane.
Materials :
-
Tributyl(6-ethylpyridin-3-yl)stannane (1.1 eq)
-
4-Bromoacetophenone (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Anhydrous, degassed toluene (solvent)
-
Saturated aqueous potassium fluoride (KF) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment :
-
Schlenk flask or oven-dried round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere line (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
TLC plates and developing chamber
Step-by-Step Methodology:
-
Inert Atmosphere Setup : Assemble the Schlenk flask with a stir bar and condenser under a positive pressure of nitrogen or argon. It is critical to exclude oxygen, which can deactivate the Pd(0) catalyst.
-
Reagent Addition : To the flask, add 4-bromoacetophenone (1.0 eq) and Pd(PPh₃)₄ (0.03 eq).
-
Solvent Addition : Add anhydrous, degassed toluene via syringe to dissolve the solids (approx. 0.1 M concentration).
-
Stannane Addition : Add Tributyl(6-ethylpyridin-3-yl)stannane (1.1 eq) to the reaction mixture via syringe. The slight excess ensures complete consumption of the aryl bromide.
-
Reaction Execution : Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase would be 30% ethyl acetate in hexanes. The disappearance of the starting aryl bromide spot indicates reaction completion (typically 12-24 hours).
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Crucial Step (Tin Removal) : Wash the organic phase thoroughly with a saturated aqueous solution of KF for at least 1 hour. This causes the tributyltin bromide byproduct to precipitate as a filterable solid (tributyltin fluoride).
-
Filter the mixture through a pad of Celite to remove the tin precipitate.
-
Transfer the filtrate to a separatory funnel and wash with brine.
-
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to isolate the pure biaryl product.
Safety and Handling of Organotin Reagents
Trustworthiness through Safety : All organotin compounds, including Tributyl(6-ethylpyridin-3-yl)stannane and its byproducts, are highly toxic.[4] Proper handling is essential for researcher safety and environmental protection.
-
Engineering Controls : Always handle organostannanes in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE) : Wear nitrile gloves, a lab coat, and chemical safety goggles at all times. Organotins can be absorbed through the skin.[4]
-
Waste Disposal : All liquid and solid waste containing tin must be collected in a designated hazardous waste container. Do not dispose of tin waste down the drain. The KF wash is a critical step for sequestering the majority of the tin byproduct for proper disposal.
Conclusion
Tributyl(6-ethylpyridin-3-yl)stannane is a valuable, specialized reagent for the synthesis of complex molecules pertinent to pharmaceutical research. Its stability and predictable reactivity in the Stille cross-coupling reaction allow for the efficient introduction of the 6-ethylpyridine moiety, a privileged scaffold in medicinal chemistry. By understanding its synthesis, the mechanistic underpinnings of its application, and adhering to strict safety protocols, researchers can effectively leverage this compound to accelerate the discovery and development of novel therapeutics.
References
Sources
A Senior Application Scientist's Guide to Sourcing and Utilizing 2-Ethyl-5-pyridyl tributyltin for Advanced Organic Synthesis
Executive Summary
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the strategic sourcing, safe handling, and effective application of 2-Ethyl-5-pyridyl tributyltin. Organotin reagents are indispensable tools in modern organic synthesis, particularly for the construction of complex molecular architectures via palladium-catalyzed cross-coupling reactions.[1][2] The 2-ethyl-5-pyridyl moiety is a valuable building block in medicinal chemistry, making this specific stannane a reagent of significant interest. This document moves beyond a simple list of suppliers to deliver an in-depth analysis of supplier qualification, quality control, and field-proven experimental protocols. It is designed to empower scientists to make informed decisions, ensure experimental reproducibility, and maintain the highest standards of laboratory safety.
The Strategic Importance of Pyridylstannanes in Modern Synthesis
The creation of new carbon-carbon (C-C) bonds is a foundational element of organic synthesis, enabling the assembly of complex molecules from simpler precursors. Among the most powerful methodologies for this purpose are palladium-catalyzed cross-coupling reactions.[3] The Stille cross-coupling reaction, first reported in the 1970s, utilizes organotin compounds (stannanes) as nucleophilic partners to couple with a variety of organic electrophiles, such as halides and triflates.[1][3][4]
Organostannanes offer several distinct advantages that have cemented their role in synthesis:
-
Stability : They are generally stable to air and moisture, simplifying handling compared to other highly reactive organometallic reagents.[3][5][6]
-
Functional Group Tolerance : The Stille reaction is compatible with a wide array of sensitive functional groups, including esters, amides, ketones, and nitro groups, allowing for its application in late-stage synthesis of complex targets.[4][5]
-
Predictable Reactivity : The transfer rate of organic groups from tin is well-understood (Alkynyl > Alkenyl > Aryl > Allyl/Benzyl > Alkyl), which allows for selective coupling.[7]
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[8][9] Its presence can influence a molecule's solubility, metabolic stability, and ability to form key hydrogen bonds with biological targets.[10][11] Consequently, reagents like 2-Ethyl-5-pyridyl tributyltin, which allow for the direct installation of this valuable heterocycle, are critical assets in drug discovery and development programs.
Caption: Chemical structure of 2-Ethyl-5-(tributylstannyl)pyridine.
Supplier Identification and Qualification Protocol
Sourcing a high-quality organotin reagent is paramount to achieving reliable and reproducible experimental results. The quality of the starting material directly impacts reaction yield, purity of the final product, and even the catalytic activity. A rigorous, multi-step evaluation process is essential.
Supplier Evaluation Workflow
The process of selecting a supplier should be systematic, moving from broad identification to detailed technical validation. This workflow ensures that all critical aspects, from commercial reliability to chemical purity, are thoroughly assessed.
Caption: A systematic workflow for qualifying specialty chemical suppliers.
Key Evaluation Criteria for Suppliers
When comparing potential suppliers, quantitative and qualitative data should be compiled to facilitate an objective decision. Researchers should prioritize suppliers who provide comprehensive documentation and demonstrate a commitment to quality control.
| Parameter | Description | Why It Matters |
| Purity (%) | The percentage of the desired compound, typically determined by qNMR or GC. Look for purities of 95% or higher. | Low purity introduces side reactions and complicates stoichiometry, leading to lower yields and difficult purification. |
| Analytical Data | Availability and completeness of the Certificate of Analysis (CoA) with raw data (e.g., NMR, GC-MS spectra). | A comprehensive CoA is a primary indicator of a supplier's quality control standards. It allows for independent verification of purity and identity. |
| Key Impurities | Identification of residual starting materials (e.g., 5-bromo-2-ethylpyridine) or side products (e.g., hexabutyldistannane). | Certain impurities can poison the palladium catalyst or compete in the reaction, drastically reducing efficiency. |
| Packaging | Provided in sealed, anhydrous-grade containers (e.g., Sure/Seal™ bottles) under an inert atmosphere. | Organometallic reagents can be sensitive to air and moisture. Proper packaging is crucial for maintaining reagent integrity and ensuring safety.[12] |
| Technical Support | Access to chemists or technical staff who can answer questions about product stability, handling, and application. | Strong technical support indicates a knowledgeable supplier and can be invaluable for troubleshooting complex synthetic challenges. |
| Scale-Up Capability | The ability to provide larger, GMP-grade quantities for later-stage development. | For drug development professionals, ensuring a scalable supply chain from the outset is critical for the project's long-term viability. |
Mandatory Safety and Handling Protocols
Trustworthiness through Safety: The utility of organotin compounds is matched by their significant toxicity.[12] Tri- and tetra-substituted organotins are highly toxic by all routes of exposure (inhalation, ingestion, and dermal contact) and can affect the central nervous system.[13] Strict adherence to safety protocols is non-negotiable and forms the basis of trustworthy and responsible research.
Step-by-Step Safe Handling Protocol
-
Designated Area : All work involving organotin compounds must be performed in a designated area of the laboratory, such as a certified chemical fume hood, to prevent exposure to vapors or mists.[12][14] This area should be clearly marked with warning signs.[12]
-
Engineering Controls : Use a well-ventilated chemical fume hood with the sash positioned as low as is practical.[14]
-
Personal Protective Equipment (PPE) : A comprehensive PPE strategy is mandatory.
-
Eye Protection : Wear chemical safety goggles and an 8-inch minimum face shield.[14]
-
Gloves : Wear double-layered, chemically resistant gloves (e.g., neoprene or nitrile). Inspect gloves for any defects before use.[14]
-
Lab Coat : A flame-retardant or cotton lab coat must be worn and kept buttoned.[14]
-
-
Reagent Transfer : For liquid reagents, use syringe or cannula techniques under a positive pressure of an inert gas (e.g., Argon or Nitrogen) to transfer the material without exposure to air.[12]
-
Storage : Store organotin reagents in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[15][16] Containers must be tightly sealed, clearly labeled with the chemical name and all associated hazards.[12][17]
-
Spill & Decontamination : In the event of a spill, evacuate non-essential personnel.[14] Absorb the spill with an inert material (e.g., vermiculite or a spill pillow) and place it in a sealed container for hazardous waste disposal.[13] Decontaminate the area with soap and water, followed by a solvent rinse if necessary. All cleanup materials must be treated as hazardous waste.[14]
-
Waste Disposal : All organotin waste, including empty containers, contaminated PPE, and reaction byproducts, is considered hazardous waste.[12] It must be collected in a dedicated, sealed, and clearly labeled container for disposal according to institutional and regulatory guidelines.[13]
Experimental Workflow: A Representative Stille Cross-Coupling
A Self-Validating System: This protocol describes a typical Stille cross-coupling reaction. Its success relies on the precise control of variables, from the purity of the starting materials to the exclusion of oxygen from the reaction system. The workup procedure includes a specific step to remove tin byproducts, a critical aspect of ensuring the final product's purity.
The Stille Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Stille cross-coupling reaction.[3][18]
Step-by-Step Laboratory Protocol
Objective: To couple 2-Ethyl-5-pyridyl tributyltin with an aryl bromide (e.g., 4-bromoanisole) to form the corresponding biaryl product.
Materials:
-
2-Ethyl-5-pyridyl tributyltin (1.0 eq)
-
4-Bromoanisole (1.05 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
-
Schlenk flask or similar reaction vessel
-
Inert gas line (Argon or Nitrogen)
-
Standard glassware for workup and chromatography
Procedure:
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, Pd(PPh₃)₄, and the solvent. Stir the mixture for 10 minutes.
-
Reagent Addition : Add the 2-Ethyl-5-pyridyl tributyltin via syringe.
-
Reaction : Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor its progress using TLC or GC-MS.
-
Cooling : Once the reaction is complete (typically 2-16 hours), cool the mixture to room temperature.
-
Workup for Tin Removal : Dilute the reaction mixture with a solvent like ethyl acetate. Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.[6][19] A precipitate of tributyltin fluoride will form.
-
Filtration : Filter the mixture through a pad of Celite® to remove the precipitate and palladium residues. Wash the pad with additional ethyl acetate.
-
Extraction : Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification : Concentrate the dried organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the final product.[6]
-
Characterization : Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
2-Ethyl-5-pyridyl tributyltin is a powerful reagent for introducing a medicinally relevant heterocyclic motif into complex molecules. Its effective use, however, is critically dependent on sourcing high-purity material from a reputable supplier and adhering to stringent safety protocols due to the inherent toxicity of organotin compounds. By implementing a systematic supplier qualification workflow, carefully scrutinizing analytical documentation, and employing field-proven experimental and purification techniques, researchers can confidently leverage the power of Stille chemistry to advance their scientific objectives. This guide provides the foundational knowledge and practical protocols necessary to achieve success while maintaining the highest standards of scientific integrity and laboratory safety.
References
- BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of Organotin Compounds. BenchChem.
- BenchChem. (2025). safety and handling precautions for organotin compounds. BenchChem.
- Sigma-Aldrich. Organotin Reagents. Sigma-Aldrich.
- Centers for Disease Control and Prevention. ORGANOTIN COMPOUNDS. CDC Stacks.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
- MilliporeSigma. Organotin Reagents. MilliporeSigma.
- Jeyam Scientific. Organotin Reagents. Jeyam Scientific.
- Synquest Labs.
- CDH Fine Chemical.
- OpenOChem Learn. Stille Coupling. OpenOChem Learn.
- Wikipedia. Stille reaction. Wikipedia.
- Apollo Scientific. (2023).
- Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts.
- Quevauviller, P., & Donard, O. F. X. (1999). Stability and storage problems in organotin speciation in environmental samples. Journal of Environmental Monitoring, 1(3), 235-241.
- J&K Scientific LLC. (2025). Stille Cross-Coupling. J&K Scientific LLC.
- SHANDONG LOOK CHEMICAL. (2020). An efficient method for removing organotin impurities. SHANDONG LOOK CHEMICAL.
- BenchChem. (2025).
- Organic Synthesis. Stille Coupling. Organic Synthesis.
- BenchChem. Synthesis routes of 2-(Tributylstannyl)pyridine. BenchChem.
- Kumar, V., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
- National Center for Biotechnology Information. (2023).
- Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry.
- Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review.
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Organostannane Pyridine Derivatives: A Strategic Guide for Medicinal Chemistry
Topic: Organostannane Pyridine Derivatives for Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the high-stakes landscape of drug discovery, the pyridine ring is a privileged scaffold, appearing in over 20% of the top 100 marketed drugs. However, functionalizing the 2-position of pyridine remains a notorious synthetic bottleneck—the "2-Pyridyl Problem." While Suzuki-Miyaura coupling is the industry standard for many biaryls, 2-pyridyl boronates are inherently unstable (rapid protodeboronation), rendering them poor nucleophiles.
This guide establishes Organostannane Pyridine Derivatives as the superior alternative. Despite toxicity concerns, 2-stannylpyridines offer unmatched stability and reactivity in Stille cross-couplings, enabling the synthesis of complex drug cores like Etoricoxib and Vismodegib . This technical document provides the rigorous protocols, mechanistic insights, and safety frameworks required to deploy these powerful reagents effectively.
The Strategic Imperative: Solving the "2-Pyridyl Problem"
The 2-pyridyl position is electronically unique. The adjacent nitrogen atom renders the C-M (Carbon-Metal) bond highly polarized, leading to instability in many organometallic reagents.
| Reagent Type | Stability | Reactivity | Primary Drawback |
| 2-Pyridyl Boronate | Low | Low | Rapid protodeboronation; difficult isolation. |
| 2-Pyridyl Zinc (Negishi) | Moderate | High | Moisture sensitive; functional group intolerance. |
| 2-Pyridyl Stannane (Stille) | High | High | Toxicity; purification of tin residues. |
The Stannane Advantage: Unlike their boron counterparts, 2-(tributylstannyl)pyridines are isolable, air-stable, and compatible with a wide range of functional groups (esters, nitriles, amides), making them indispensable for late-stage functionalization in medicinal chemistry.
Synthesis of 2-(Tributylstannyl)pyridine
The following protocol is the industry-standard method for generating the nucleophilic partner for Stille couplings. It relies on a lithium-halogen exchange followed by electrophilic trapping.[1]
Experimental Protocol
Objective: Synthesis of 2-(tributylstannyl)pyridine (10 mmol scale). Reagents: 2-Bromopyridine (1.58 g, 10 mmol), n-Butyllithium (2.5 M in hexanes, 4.4 mL, 11 mmol), Tributyltin chloride (3.25 g, 10 mmol), anhydrous THF (20 mL).
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a 100 mL Schlenk flask and flush with Argon three times. Add anhydrous THF and cool to -78°C (dry ice/acetone bath).
-
Lithiation: Add 2-bromopyridine. Slowly add n-BuLi dropwise over 10 minutes.
-
Mechanistic Note: The temperature must be maintained strictly at -78°C to prevent the "dance reaction" (isomerization of the lithiated species) or nucleophilic attack of BuLi on the pyridine ring.
-
Observation: The solution will turn a deep red/orange color, indicating the formation of 2-lithiopyridine. Stir for 45 minutes.
-
-
Stannylation: Add tributyltin chloride (Bu₃SnCl) dropwise. The red color should fade to pale yellow.
-
Warming: Allow the reaction to warm to room temperature (RT) over 2 hours.
-
Workup: Quench with saturated NH₄Cl (aq). Extract with diethyl ether (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography on neutral alumina (Grade III) using 5% EtOAc/Hexanes.
-
Critical: Silica gel can cause protodestannylation due to its acidity. Use alumina or pre-treated silica (with 1% triethylamine).
-
Application: The Stille Cross-Coupling
The Stille reaction is the primary utility of these derivatives. However, pyridyl stannanes are "capricious" because the pyridine nitrogen can coordinate to the Palladium catalyst, poisoning it.
The "Copper Effect" (Liebeskind Protocol)
To overcome catalyst poisoning, the addition of Copper(I) Iodide (CuI) is essential. Cu(I) scavenges the free phosphine ligands or facilitates transmetallation via a transient organocopper intermediate.
Standard Conditions for Pyridyl Coupling:
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂dba₃/AsPh₃ (for sterically hindered cases).
-
Co-Catalyst: CuI (10-20 mol%).
-
Solvent: DMF or Toluene (degassed).[2]
-
Temperature: 90-110°C.
Case Study: Synthesis of Vismodegib Intermediate
Vismodegib (Erivedge), a Hedgehog pathway inhibitor, contains a 2-pyridyl moiety. While the industrial route may vary, medicinal chemistry routes often utilize Stille coupling to install the pyridine ring onto the chloro-nitrobenzene core.
Figure 1: The Stille Catalytic Cycle highlighting the "Copper Effect" which accelerates the transmetallation of 2-pyridyl stannanes, preventing catalyst poisoning.
Niche Application: Organotin(IV) as Active Agents
While primarily used as synthons, organotin(IV) pyridine complexes possess potent cytotoxicity.
-
Mechanism: The pyridine nitrogen coordinates to the Tin(IV) center, forming hypervalent species (e.g., trigonal bipyramidal). These complexes can intercalate DNA or bind to thiol groups in proteins, inducing apoptosis.
-
Therapeutic Index: High cytotoxicity often correlates with high systemic toxicity (neurotoxicity). Current research focuses on Diorganotin(IV) dithiocarbamates , which show selectivity against HeLa and HepG2 cancer lines superior to Cisplatin, though clinical translation remains limited by safety profiles.
Safety & Toxicology: The "Silver Shield" Mandate
Organostannanes (especially Trimethyltin and Tributyltin) are hazardous. They are potent neurotoxins and endocrine disruptors .
Mandatory Safety Protocol
-
Glove Permeation: Standard nitrile gloves provide insufficient protection against organotins dissolved in organic solvents.
-
Requirement: Use Laminated Film (Silver Shield/4H) gloves. If dexterity is required, wear Silver Shield as an inner liner under nitrile gloves.
-
-
Waste Disposal:
-
All tin-containing waste must be segregated into a specific "Heavy Metal/Organotin" waste stream.
-
Decontamination: Glassware should be soaked in a base bath (KOH/Isopropanol) or washed with a specific chelating detergent to remove lipophilic tin residues.
-
-
Fume Hood: All handling must occur in a certified fume hood. Tributyltin chloride has a low vapor pressure but is readily absorbed through skin and aerosols.
References
-
Synthesis of Vismodegib: New Drug Approvals. "Vismodegib Synthesis and Stille Coupling Pathway." Available at: [Link]
-
Stille Coupling Mechanism: Organic Chemistry Portal. "Stille Coupling: Mechanism and Conditions."[1][3] Available at: [Link]
-
2-Pyridyl Problem: Wiley Online Library. "The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling." Available at: [Link]
-
Biological Activity: National Institutes of Health (NIH).[1] "Synthesis and Biological Activities of Organotin(IV) Complexes." Available at: [Link]
Sources
Technical Guide: Synthesis and Application of 5-Stannylated 2-Alkylpyridines
Executive Summary
5-stannylated 2-alkylpyridines (e.g., 5-(tributylstannyl)-2-methylpyridine) are critical organometallic building blocks in modern medicinal chemistry. They serve as the nucleophilic partner in Stille cross-coupling reactions, enabling the modular construction of complex biaryl and heteroaryl systems found in pharmaceuticals and agrochemicals.
This guide addresses the specific challenges associated with this scaffold:
-
Regioselectivity: Controlling metalation at the C5 ring position versus the acidic lateral
-protons of the 2-alkyl group. -
Synthetic Integrity: Protocols for generating the stannane via halogen-metal exchange and transition-metal catalysis.
-
Purification: Strategies to mitigate organotin toxicity and remove persistent tin residues.
Structural Analysis & Reactivity Profile
The 2-alkylpyridine core presents a dichotomy in reactivity that must be managed during synthesis.
-
C5 Position (Target): The C5 position is
to the nitrogen atom. It is less electron-deficient than the (C2/C6) or (C4) positions, making it less susceptible to nucleophilic aromatic substitution but ideal for electrophilic substitution or halogen-metal exchange. -
Lateral
-Protons (Competitor): The protons on the 2-alkyl group (benzylic-like) are acidic ( for 2-picoline). Strong bases like n-butyllithium (n-BuLi) can deprotonate this position, leading to lateral lithiation rather than the desired ring metalation if a directing group (like bromine) is absent or if the temperature is uncontrolled.
Visualizing the Reactivity Divergence
The following diagram illustrates the competition between the desired Halogen-Metal Exchange (HME) and the undesired Lateral Lithiation.
Caption: Kinetic competition between C5 halogen-metal exchange and lateral alkyl deprotonation.
Synthetic Methodologies
Method A: Cryogenic Halogen-Metal Exchange (The Gold Standard)
This method relies on the fact that Lithium-Bromine exchange is kinetically faster than proton transfer at low temperatures.
Prerequisites:
-
Substrate: 5-bromo-2-alkylpyridine.[1]
-
Solvent: Anhydrous THF or Diethyl Ether (Et₂O). THF is generally preferred for solubility, though Et₂O can suppress side reactions.
-
Temperature: Strictly -78 °C.
Protocol 1: Synthesis of 5-(Tributylstannyl)-2-methylpyridine[2]
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.
-
Dissolution: Charge the flask with 5-bromo-2-methylpyridine (10.0 mmol, 1.72 g) and anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Exchange: Add n-BuLi (2.5 M in hexanes, 10.5 mmol, 4.2 mL) dropwise via syringe over 10 minutes.
-
Critical Control Point: The addition must be slow to prevent localized heating, which would trigger lateral lithiation.
-
Stir at -78 °C for 45 minutes. The solution typically turns a yellow/orange color.
-
-
Quench: Add tributyltin chloride (n-Bu₃SnCl) (11.0 mmol, 3.0 mL) dropwise.
-
Warming: Allow the reaction to stir at -78 °C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature (RT) over 1 hour.
-
Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: See Section 5.
Method B: Palladium-Catalyzed Stannylation (For Sensitive Substrates)
If the substrate contains functional groups sensitive to n-BuLi (e.g., esters, nitriles), use a Pd-catalyzed reaction with hexaalkylditin.
Reagents:
-
Hexabutylditin (
). -
Catalyst:
(5 mol%). -
Solvent: Toluene or Dioxane (degassed).
Protocol 2: Pd-Catalyzed Cross-Coupling
-
Setup: In a glovebox or under argon flow, combine 5-bromo-2-alkylpyridine (5.0 mmol), hexabutylditin (5.5 mmol), and
(290 mg, 0.25 mmol) in a pressure vial. -
Solvent: Add anhydrous toluene (15 mL). Seal the vial.
-
Reaction: Heat to 100 °C for 12–16 hours. The solution will darken as Pd black eventually forms.
-
Workup: Filter through a pad of Celite to remove Pd residues. Concentrate the filtrate.
Application: The Stille Cross-Coupling
The primary utility of 5-stannylated 2-alkylpyridines is in the Stille reaction to form biaryl bonds. The pyridine nitrogen can coordinate to Palladium, occasionally poisoning the catalyst; therefore, specific additives are often required.
Optimized Stille Conditions
| Parameter | Recommendation | Rationale |
| Catalyst | Arsenic ligands (Farina conditions) dissociate easily, speeding up the transmetalation step, which is often rate-limiting for stannanes. | |
| Co-Catalyst | CuI (10-20 mol%) | The "Copper Effect": CuI facilitates the transfer of the organic group from Sn to Pd via a transient organocopper species. |
| Solvent | DMF or NMP | Polar aprotic solvents stabilize the polar transition states. |
| Temperature | 60–90 °C | Sufficient thermal energy for transmetalation. |
Mechanistic Workflow
Caption: Catalytic cycle of the Stille coupling highlighting the transmetalation of the pyridine moiety.
Purification & Safety Protocols
Organotin compounds are highly toxic and lipophilic, often "streaking" on silica gel and contaminating final products.
Tin Removal Strategies
-
KF/Silica Gel: Stir the crude reaction mixture with a 10% w/w mixture of Potassium Fluoride (KF) on Silica Gel. The fluoride binds to the tributyltin byproduct (
is insoluble), allowing it to be filtered off. -
Aqueous KF Wash: During workup, wash the organic layer vigorously with saturated aqueous KF solution.
-
Basic Alumina: Use basic alumina instead of silica for column chromatography to retain acidic tin byproducts.
Safety Data
-
Hazard: Tributyltin compounds are neurotoxins and endocrine disruptors.
-
PPE: Double nitrile gloves, lab coat, and work exclusively in a fume hood.
-
Waste: Segregate all tin-containing waste into a specific "Heavy Metal/Organotin" waste stream. Do not mix with general organic solvents.
References
-
Mechanistic Insight into Stille Coupling Organic Chemistry Portal. "Stille Coupling: Mechanism and Recent Literature."[3] [Link]
-
Lithium-Halogen Exchange vs. Deprotonation The Macmillan Group (Princeton). "The Mechanism of Lithium-Halogen Exchange."[4] [Link]
-
General Stille Coupling Procedures Royal Society of Chemistry. "Supporting Information for Stille Coupling Side Reactions." [Link]
Sources
Methodological & Application
Application Note: Radiosynthesis of 5-[*I]Iodo-2-ethylpyridine via Oxidative Destannylation
Precursor: 2-Ethyl-5-(tri-n-butylstannyl)pyridine
Target Radiotracer: 5-[I]Iodo-2-ethylpyridine (I =
Executive Summary
This application note details the protocol for the regiospecific radioiodination of This compound . This organotin precursor is a critical building block in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and metabolic probes. The method utilizes electrophilic oxidative destannylation , a "gold standard" reaction in nuclear medicine due to its high radiochemical yields (RCY) and site-specific labeling.
Key Technical Advantages:
-
Regiospecificity: The tributyltin moiety directs the iodine exclusively to the C-5 position, preventing isomer formation.
-
High Specific Activity: Carrier-free (no-carrier-added) synthesis allows for high specific activity suitable for receptor binding studies.
-
Rapid Kinetics: Reaction completion typically within 5–10 minutes.
Chemical Properties & Safety Profile[1][2]
Precursor Characteristics
| Property | Specification |
| Compound Name | This compound |
| Molecular Formula | C |
| Molecular Weight | ~396.2 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in Ethanol, Methanol, Chloroform; Insoluble in Water |
| Storage | -20°C, protected from light and moisture (Argon atmosphere recommended) |
Critical Safety Warning: Organotin Toxicity
WARNING: Tributyltin (TBT) residues are highly toxic. TBT is a potent endocrine disruptor and exhibits significant hepatotoxicity and immunotoxicity in mammals.
-
Handling: All precursor handling must occur in a fume hood.
-
Purification: Rigorous HPLC purification is mandatory to reduce tin levels below pharmacopeial limits (typically < 1 ppm or as defined by local regulatory bodies like FDA/EMA).
-
Waste: Segregate all tin-contaminated waste from standard radioactive waste streams.
Mechanism of Action: Electrophilic Iododestannylation
The reaction proceeds via an electrophilic aromatic substitution (ipso-substitution). The oxidant generates an electrophilic iodine species (
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanism of electrophilic iododestannylation. The tributyltin group activates the C-5 position and serves as the leaving group.
Experimental Protocol
Reagents and Equipment
-
Radioisotope: Sodium Iodide (
) in 0.1 M NaOH (High specific activity). -
Oxidant: Chloramine-T (CAT) aqueous solution (1 mg/mL) OR Peracetic Acid.
-
Quench: Sodium Metabisulfite (Na
S O , 10 mg/mL). -
Solvent: Glacial Acetic Acid (HAc) and Ethanol (EtOH).
-
HPLC System: C18 Reverse-Phase Column (e.g., Phenomenex Luna C18, 5µm, 250 x 4.6 mm).
Step-by-Step Radiosynthesis Workflow
-
Preparation:
-
Dissolve 50 µg of This compound in 50 µL of Ethanol.
-
Add 10 µL of 0.5 M Phosphate Buffer (pH 5.5) or 5% Acetic Acid to the reaction vial. Note: Mildly acidic pH prevents side reactions on the pyridine nitrogen.
-
-
Labeling Reaction:
-
Add
activity (e.g., 185–370 MBq) to the vial. -
Add 10–20 µL of Chloramine-T solution.
-
Vortex gently and incubate at room temperature for 5 minutes.
-
Optimization: If yields are low, heat to 50°C for 3 minutes.
-
-
Quenching:
-
Stop the reaction by adding 20 µL of Sodium Metabisulfite solution. This reduces unreacted oxidizing species and converts residual electrophilic iodine back to iodide.
-
Neutralize with saturated Sodium Bicarbonate (NaHCO
) if necessary for HPLC injection.
-
-
Purification (HPLC):
-
Inject the crude mixture onto the HPLC.
-
Method: Isocratic or Gradient.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile (MeCN) or Ethanol.
-
Gradient: 0-5 min (20% B), 5-20 min (Linear to 80% B).
-
-
Collection: Collect the radioactive peak corresponding to the product (retention time must be established with non-radioactive standard).
-
Workflow Diagram
Figure 2: Operational workflow for the radiosynthesis and purification process.
Quality Control & Troubleshooting
QC Parameters
| Test | Method | Acceptance Criteria |
| Radiochemical Purity | HPLC / Radio-TLC | > 95% |
| Chemical Purity | HPLC (UV 254 nm) | No significant UV impurities |
| Residual Tin | ICP-MS or validated HPLC limit | < Limit (e.g., 1 ppm) |
| pH | pH Strip | 4.5 – 7.5 (Physiological) |
| Radionuclidic Identity | Half-life measurement | Matches Isotope (e.g., I-123: 13.2h) |
Troubleshooting Guide
-
Low Yield (< 50%):
-
Cause: Oxidant degraded or pH too high.
-
Fix: Prepare fresh Chloramine-T; ensure reaction pH is ~5.5.
-
-
High Impurities:
-
Cause: Over-oxidation (chlorination of the ring).
-
Fix: Reduce oxidant concentration or reaction time. Switch to Iodogen (solid phase oxidant) for gentler conditions.
-
-
Tin Contamination:
-
Cause: Poor HPLC resolution.
-
Fix: Use a shallower gradient (e.g., increase MeCN more slowly) or a Phenyl-Hexyl column for better separation of the aromatic tin precursor.
-
References
-
Coenen, H. H., et al. (2006). Radioiodination reactions for pharmaceuticals.[1] Compendium of radiopharmaceutical synthesis.
- Context: Standard protocols for oxidative iododestannyl
-
Adam, M. J., & Wilbur, D. S. (2005). Radiohalogens for imaging and therapy.[1] Chemical Society Reviews.
- Context: Review of organotin precursors in radiochemistry.
-
Seevers, R. H., & Counsell, R. E. (1982). Radioiodination techniques for small molecules.[2][3] Chemical Reviews.
- Context: Foundational mechanisms of electrophilic substitution in pyridines.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2025). Toxicological Profile for Tin and Tin Compounds.
(Note: While specific literature on the "2-ethyl" derivative is niche, the chemistry is extrapolated from the validated "3-pyridyl" and "5-iodo-pyridinyl" radiochemistry standards cited above.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. download.uni-mainz.de [download.uni-mainz.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tributyltin - Wikipedia [en.wikipedia.org]
- 5. HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. iscientific.org [iscientific.org]
- 7. healthandenvironment.org [healthandenvironment.org]
Application Note: Fluorine-18 Labeling of Pyridine Derivatives using Stannyl Precursors
Abstract & Scope
This technical guide details the methodology for synthesizing
Target Audience: Radiochemists and medicinal chemists optimizing PET tracer production.[1]
Key Advantage: Enables late-stage fluorination of electron-deficient pyridine rings, a structural motif prevalent in CNS drugs and receptor ligands, which are traditionally difficult to label via
Scientific Foundation & Mechanism[1]
The Pyridine Challenge
Pyridines are electron-deficient, making them poor substrates for standard nucleophilic aromatic substitution (
The Solution: Copper-Mediated Radiofluorination (CMRF)
The introduction of CMRF by Scott and Gouverneur revolutionized this field. The reaction proceeds via a high-valent
Mechanistic Pathway:
-
Transmetallation: The organostannane precursor transfers the pyridyl group to the
center. -
Oxidation: The species is oxidized (likely by air or the Cu(II) itself acting as an oxidant) to a high-energy
–F species. -
Reductive Elimination: The C–F bond is formed, releasing the product and reducing the metal center.[1]
Figure 1: Simplified mechanistic cycle for Copper-Mediated Radiofluorination of stannyl precursors.
Precursor Synthesis: Pyridyl Stannanes
High-quality precursors are critical.[1] Stannyl pyridines are generally stable but can be sensitive to protodestannylation on silica gel.[1]
Protocol: Stannylation via Lithium-Halogen Exchange
Reagents: Bromopyridine derivative,
-
Setup: Flame-dry a round-bottom flask under Argon. Add the bromopyridine (1.0 equiv) and anhydrous THF (
).[1] -
Lithiation: Cool to
. Add -BuLi (1.1 equiv, in hexanes) dropwise.[1] Stir for 30–60 min.-
Note: The solution often turns yellow/orange, indicating the formation of the lithiopyridine species.[1]
-
-
Stannylation: Add
(1.2 equiv) dropwise at .[1] -
Warm-up: Allow the reaction to warm to room temperature (RT) over 2 hours.
-
Quench & Workup: Quench with saturated
.[1][3] Extract with EtOAc.[1] Wash organics with brine, dry over , and concentrate.[1] -
Purification: Flash chromatography on neutral alumina or silica pre-treated with 1% Triethylamine (TEA) to prevent acid-catalyzed destannylation.[1]
Radiolabeling Protocol (Automated/Manual)
This protocol is optimized for a standard synthesis module (e.g., GE TRACERlab, Synthera, or manual rig).[1]
Reagents & Stock Solutions
| Component | Composition | Purpose |
| Eluent | Elution of | |
| Cu Catalyst | Source of Cu(II) | |
| Ligand | Stabilizes Cu, prevents disproportionation | |
| Precursor | Substrate | |
| Solvent | High boiling point, polar aprotic |
Step-by-Step Workflow
Step 1: Trap and Elute
-
Pass aqueous
through a QMA carbonate cartridge (pre-conditioned).[1][6] -
Elute into the reactor with the Eluent solution.[1]
Step 2: Azeotropic Drying
-
Add
anhydrous MeCN. -
Evaporate at
under He/N2 flow and vacuum. -
Repeat MeCN addition/evaporation twice to ensure water content is
.[1]-
Critical: Water inhibits the CMRF reaction significantly.[1]
-
Step 3: Reaction Assembly
-
Dissolve the Precursor , Cu Catalyst , and Ligand in the Solvent (DMA).[1]
-
Order of Addition: Premixing Cu and Pyridine in DMA before adding the precursor is recommended to form the active complex
in situ.
-
-
Add this mixture to the dried
residue.[1][4]-
Air Presence: Unlike Pd-catalyzed reactions, CMRF is robust to air; in fact, some oxidative mechanisms benefit from ambient oxygen, though standard inert protocols work well.[1]
-
Step 4: Radiofluorination
-
Seal reactor and heat to
for 10 minutes .-
Optimization: For sterically hindered pyridines, increase temp to
.[1]
-
Step 5: Dilution & Purification
-
Cool reactor to
. -
Quench with
water or HPLC mobile phase.[1] -
Purification: Inject onto semi-prep HPLC.
Figure 2: Operational workflow for automated CMRF synthesis.
Quality Control & Troubleshooting
QC Parameters
| Test | Method | Acceptance Criteria |
| Radiochemical Identity | HPLC Co-injection | Retention time |
| Radiochemical Purity | HPLC / TLC | |
| Residual Solvent | GC | DMA |
| Residual Tin | ICP-MS | |
| Specific Activity | HPLC (UV mass) |
Troubleshooting Guide
Issue 1: Low Radiochemical Yield (RCY)
-
Cause: Wet fluoride.[1]
-
Fix: Increase azeotropic drying cycles. Ensure carrier gas is dry.[1]
-
Cause: "Pyridine Poisoning".[1] The substrate pyridine ring is coordinating the Cu.[1]
-
Fix: Increase the concentration of the ligand pyridine (up to 20-30 equiv) to outcompete the substrate, or switch to a bulky bi-pyridine ligand.
Issue 2: Protodestannylation (H-Product)
-
Cause: Presence of proton sources (acids) or moisture.[1]
-
Fix: Ensure DMA is anhydrous. Use base-treated glassware if manual.[1]
Issue 3: Difficulty Separating Precursor
-
Cause: Lipophilicity similarity.[1]
-
Fix: Use a PFP (Pentafluorophenyl) column instead of C18 for better separation of fluorinated aromatics from non-fluorinated precursors.
References
-
Makaravage, K. J., et al. (2016).[1][4][7] "Copper-Mediated Radiofluorination of Arylstannanes with [
]KF." Organic Letters. Link[1] -
Tredwell, M., et al. (2014).[1][7] "A General Copper-Mediated Nucleophilic
-Fluorination of Arenes." Angewandte Chemie International Edition. Link[1] -
Mossine, A. V., et al. (2015).[1][7] "Synthesis of [
]Arenes via the Copper-Mediated [ ]Fluorination of Boronic Acids." Organic Letters. Link[1] -
Zlatopolskiy, B. D., et al. (2015).[1] "A Practical Method for the Preparation of
-Labeled Aromatic Amino Acids from Nucleophilic [ ]Fluoride and Stannyl Precursors." ChemistryOpen. Link[1] -
Brooks, A. F., et al. (2014).[1] "Late-Stage [
]Fluorination: New Solutions to Old Problems." Chemical Science. Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis routes of 2-(Tributylstannyl)pyridine [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 6. Copper-Mediated Late-stage Radiofluorination: Five Years of Impact on Pre-clinical and Clinical PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fast and efficient copper-mediated 18F-fluorination of arylstannanes, aryl boronic acids, and aryl boronic esters without azeotropic drying - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Ethyl-5-(tri-n-butylstannyl)pyridine
Executive Summary
Purifying 2-Ethyl-5-(tri-n-butylstannyl)pyridine presents a dual challenge common to organometallic heterocycles:
-
Basicity: The pyridine nitrogen interacts strongly with acidic silanols on standard silica gel, causing severe peak tailing (streaking) and material loss.
-
Acid Sensitivity: The C-Sn bond (specifically at the 5-position) is prone to protodestannylation (hydrolysis) in acidic environments, leading to the formation of the destannylated byproduct (2-ethylpyridine) and loss of yield.
The Golden Rule: You must neutralize your stationary phase. Standard silica gel chromatography without additives will likely result in decomposition and co-elution with tin byproducts.
Part 1: The "Golden Path" Protocol
This protocol is designed to maximize recovery and purity.[1] It integrates a Potassium Fluoride (KF) workup to remove bulk tin byproducts followed by TEA-deactivated silica chromatography .[2]
Step 1: Pre-Column Workup (Removal of Bulk Tin)
Before loading the column, reduce the load of tributyltin halides (Bu
-
Dilute crude reaction mixture with Diethyl Ether (Et
O) or Ethyl Acetate (EtOAc) .[3] -
Add an equal volume of saturated aqueous KF solution .
-
Stir vigorously for 30–60 minutes at room temperature. A white precipitate (Bu
SnF) should form.[4] -
Filter the biphasic mixture through a pad of Celite .
-
Separate layers; wash the organic layer with water (1x) and brine (1x).
-
Dry over Na
SO , filter, and concentrate.
Step 2: Column Preparation (Deactivation)
Do not skip this step.
-
Slurry Preparation: Slurry Silica Gel 60 (40-63 µm) in Hexanes containing 2-5% Triethylamine (TEA) .
-
Packing: Pour the slurry into the column. Flush with 2-3 column volumes (CV) of the same solvent to ensure the silica is fully neutralized.
-
Equilibration: Switch to your starting eluent (e.g., 98:2 Hexanes:EtOAc + 1% TEA) and flush for 1 CV.
Step 3: Elution
-
Loading: Liquid load in a minimum amount of Hexanes/TEA (99:1). If solubility is poor, use a small amount of DCM, but keep the band narrow.
-
Gradient: Run a shallow gradient.
-
Start: 100% Hexanes (+ 1% TEA).
-
End: 90:10 Hexanes:EtOAc (+ 1% TEA).
-
Note: The lipophilic tributylstannyl group makes this compound elute early. High polarity solvents are rarely needed.
-
Part 2: Troubleshooting & Optimization (Q&A)
Q1: My product is streaking across the TLC plate and the column. How do I fix this?
Diagnosis: Uncapped silanol interactions.
Solution: The pyridine nitrogen is hydrogen-bonding with acidic silanols (
-
Immediate Fix: Add 1% Triethylamine (TEA) to all mobile phases (Hexanes and EtOAc).
-
Alternative: If TEA is interfering with downstream chemistry (rare, as it is volatile), wash the silica with TEA during packing, then run the column with neutral solvents. The initial wash is usually sufficient to cap the most active sites.
Q2: I see a new spot forming on the column (lower Rf) that wasn't in the crude. What is it?
Diagnosis: On-column Protodestannylation . Mechanism: Acidic silica is cleaving the C-Sn bond, yielding 2-ethylpyridine (the lower Rf spot) and tributyltin species. Solution:
-
Switch Stationary Phase: Use Neutral Alumina (Brockmann Grade III) instead of silica. Alumina is less acidic and far gentler on stannanes.
-
Faster Elution: Flash chromatography should be fast. Do not let the compound sit on the silica. Complete the run in <15 minutes.
Q3: How do I visualize the stannane? It's weak under UV.
Diagnosis: The aliphatic butyl chains dilute the UV chromophore of the pyridine. Solution: Use specific stains.
-
KMnO
(Potassium Permanganate): Stains the oxidizable alkyl groups (yellow/brown spot on purple background). Excellent for organostannanes. -
I
(Iodine) Chamber: Reversibly stains the pyridine nitrogen and tin species (brown spots). -
UV (254 nm): Still effective, but requires higher concentration than typical aromatics.
Q4: I have a persistent impurity co-eluting with my product. It looks like "grease" by NMR.
Diagnosis: Residual Tributyltin species (Bu
-
10% K
CO -Silica: Mix silica gel with 10 wt% finely ground anhydrous K CO . Use this as your stationary phase. It acts as a "chemical filter" for tin halides while separating the product [1]. -
C18 Reverse Phase: If normal phase fails, switch to C18. The lipophilicity difference between the stannane and the tin byproducts often allows separation in 100% MeOH or MeCN.
Part 3: Workflow Visualization
Figure 1: Optimized purification workflow emphasizing tin byproduct removal and silica deactivation.
Part 4: Technical Data & Specifications
Solvent System & Additives Table
| Component | Recommended Reagent | Concentration | Purpose |
| Stationary Phase | Silica Gel 60 (40-63 µm) | N/A | Standard phase (must be treated). |
| Alternative Phase | Neutral Alumina | Grade III | Use if decomposition is observed on silica. |
| Weak Solvent | n-Hexane (or Pentane) | 90-100% | Main eluent; stannanes are very lipophilic. |
| Strong Solvent | Ethyl Acetate (EtOAc) | 0-10% | Increases polarity; rarely need >10%. |
| Modifier (Critical) | Triethylamine (TEA) | 1-5% (v/v) | Caps silanols; prevents streaking & acid hydrolysis. |
| Stain | KMnO | Dip & Heat | Visualizes alkyl-tin groups effectively. |
Storage & Stability FAQ
Q: Can I store the purified compound in the fridge? A: Yes, but with caution. Organostannanes are generally stable to air but sensitive to light and acid.
-
Best Practice: Store at -20°C under an Argon/Nitrogen atmosphere.
-
Container: Amber glass vial (to block UV).
-
Stabilizer: Some chemists add a copper wire or silver foil to scavenge trace sulfur/halides, though not strictly necessary for this pyridine derivative.
Q: Is C18 (Reverse Phase) a viable alternative? A: Yes. If you have an automated flash system (e.g., CombiFlash/Biotage), a C18 column with MeCN/Water (buffered with 0.1% Ammonium Hydroxide) works very well. The basic buffer is essential to keep the pyridine neutral.
References
-
Removing Tin Byproducts: Harrowven, D. C.; Guy, I. L. Chem. Commun.[5]2004 , 1968–1969. (Describes the K
CO /Silica method). -
Stille Coupling Workup: Renaud, P.; Lacote, E.; Quaranta, L. Tetrahedron Lett.[2][6]1998 , 39, 2123.[2] (Describes separation of tin byproducts).
-
Flash Chromatography of Pyridines: J. Org. Chem.1978 , 43, 2923.[7] (The original Still flash chromatography paper; principles of additives apply).
- Organotin Stability: Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction; Wiley: New York, 1998. (Comprehensive review on handling stannanes).
Sources
Preventing protodestannylation of 2-ethyl-5-pyridyl stannane
A Guide to Preventing Protodestannylation and Ensuring Successful Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges associated with the handling and use of 2-ethyl-5-pyridyl stannane, with a primary focus on preventing protodestannylation. As Senior Application Scientists, we have curated this information based on established literature and extensive field experience to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodestannylation and why is it a significant problem with 2-ethyl-5-pyridyl stannane?
A: Protodestannylation is a common side reaction in Stille cross-coupling, where the carbon-tin (C-Sn) bond of the organostannane is cleaved by a proton source, replacing the stannyl group with a hydrogen atom.[1] This terminates the desired cross-coupling reaction, leading to reduced yields of the target molecule and the formation of a simple ethylpyridine byproduct.[1]
2-Ethyl-5-pyridyl stannane is particularly susceptible due to the electron-rich nature of the pyridine ring and the potential for the pyridine nitrogen to be protonated. This protonation increases the electrophilicity of the pyridine ring, making the C-Sn bond more labile and prone to cleavage. The reaction is often catalyzed by trace amounts of acid or water in the reaction mixture.
Q2: My Stille coupling reaction with 2-ethyl-5-pyridyl stannane is failing, and I'm only isolating the protodestannylated product. What are the likely causes?
A: This is a common issue and can stem from several factors:
-
Presence of Protic Impurities: Trace amounts of water, acidic impurities in reagents or solvents, or even exposure to atmospheric moisture can be sufficient to cause complete protodestannylation.
-
Sub-optimal Reaction Conditions: High temperatures, prolonged reaction times, or an inappropriate choice of solvent, ligand, or palladium source can favor the protodestannylation pathway over the desired cross-coupling.
-
Reagent Quality: The 2-ethyl-5-pyridyl stannane itself may have degraded during storage, leading to the presence of acidic byproducts that catalyze further decomposition.
-
Slow Transmetalation: If the transmetalation step in the Stille catalytic cycle is slow, it provides a larger window of opportunity for protodestannylation to occur.
Q3: How can I rigorously exclude water and acidic impurities from my reaction?
A: Meticulous experimental technique is paramount for handling air- and moisture-sensitive reagents.
-
Glassware: All glassware should be flame-dried or oven-dried at a minimum of 125°C overnight and cooled under a stream of inert gas (argon or nitrogen).[2][3]
-
Solvents and Reagents: Use anhydrous solvents, preferably from a solvent purification system or freshly distilled. Ensure all other reagents are of high purity and stored under an inert atmosphere.
-
Inert Atmosphere: The entire reaction setup should be maintained under a slight positive pressure of a dry, inert gas.[2] This can be achieved using a Schlenk line or a glovebox.[4] A bubbler filled with mineral oil should be used to monitor the gas flow and prevent back-diffusion of air.[2]
Troubleshooting Guide: Step-by-Step Solutions to Prevent Protodestannylation
Problem 1: Persistent Protodestannylation Despite Anhydrous Conditions
If you are still observing significant protodestannylation even after taking precautions to exclude water, consider the following advanced strategies:
Solution 1.1: Addition of a Non-nucleophilic Base
The inclusion of a hindered, non-nucleophilic base can scavenge trace acidic protons without interfering with the catalytic cycle.
-
Recommended Base: Proton Sponge® (1,8-Bis(dimethylamino)naphthalene) or diisopropylethylamine (DIPEA).
-
Rationale: These bases are sterically hindered, preventing them from coordinating to the palladium center, but are effective at trapping protons that may initiate protodestannylation.
Solution 1.2: Use of Additives to Accelerate Transmetalation
Speeding up the rate-determining transmetalation step can allow the desired coupling to outcompete the undesired protodestannylation.
-
Copper(I) Iodide (CuI): The addition of stoichiometric or catalytic amounts of CuI has been shown to significantly accelerate Stille couplings.[5][6][7] It is believed to act as a co-catalyst, facilitating the transfer of the organic group from tin to palladium.[5]
-
Fluoride Sources (e.g., Cesium Fluoride - CsF): Fluoride ions can play a triple role in Stille reactions.[8] They can promote the rate-determining transmetalation step.[8] However, the concentration must be carefully controlled, as excess fluoride can lead to the formation of unreactive anionic stannate complexes.[8]
Problem 2: Difficulty in Synthesizing and Purifying 2-Ethyl-5-pyridyl Stannane
The synthesis and purification of pyridyl stannanes can be challenging due to their lability.
Solution 2.1: Synthesis Strategy
-
Lithiation-Stannylation: The most common method involves the lithiation of a halopyridine followed by quenching with a trialkyltin halide. It is crucial to perform the lithiation at low temperatures (e.g., -78 °C) and to add the trialkyltin halide immediately upon completion of the lithiation to avoid decomposition of the lithiated intermediate.
-
Palladium-Catalyzed Stannylation: An alternative is the palladium-catalyzed reaction of a halopyridine with a hexaalkylditin compound. This method often proceeds under milder conditions and can be more tolerant of certain functional groups.
Solution 2.2: Purification and Storage
-
Purification: Avoid purification by standard silica gel chromatography, as the acidic nature of silica can promote protodestannylation. If chromatography is necessary, use silica gel that has been neutralized with a base (e.g., triethylamine). Distillation, if the compound is thermally stable, is often a better option.
-
Storage: Store the purified 2-ethyl-5-pyridyl stannane in a sealed, flame-dried ampule or Schlenk flask under an inert atmosphere in a freezer.[9] For long-term storage, consider storing a solution in an anhydrous, non-protic solvent.
Experimental Protocols
Protocol 1: Rigorous Handling of Air- and Moisture-Sensitive Reagents
This protocol outlines the essential steps for setting up a reaction under a strictly inert atmosphere using a Schlenk line.
-
Glassware Preparation: Assemble all necessary glassware (reaction flask, condenser, etc.) and flame-dry under vacuum. Allow the glassware to cool to room temperature under a positive pressure of argon or nitrogen.
-
Reagent Transfer: Transfer anhydrous solvents and liquid reagents via a syringe that has been purged with inert gas.[3] Solid reagents should be transferred in a glovebox or under a positive flow of inert gas.
-
Reaction Setup: Maintain a slight positive pressure of inert gas throughout the reaction, monitored by a mineral oil bubbler.[2]
-
Workup: Quench the reaction with a non-aqueous workup if possible. If an aqueous workup is necessary, perform it quickly and ensure the organic extracts are thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate.
Protocol 2: Stille Coupling of 2-Ethyl-5-pyridyl Stannane with an Aryl Bromide Using a Copper(I) Additive
This protocol provides a starting point for optimizing a Stille coupling reaction to minimize protodestannylation.
-
To a flame-dried Schlenk flask under argon, add the aryl bromide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous, degassed solvent (e.g., DMF or toluene).
-
Add 2-ethyl-5-pyridyl stannane (1.2 eq) via syringe.
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C, and increase if necessary).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an appropriate organic solvent and wash with an aqueous solution of KF to remove tin byproducts.[10]
-
Dry the organic layer, concentrate, and purify the product.
Data Presentation
Table 1: Effect of Additives on a Model Stille Coupling Reaction
| Entry | Additive (eq) | Temperature (°C) | Time (h) | Yield of Coupled Product (%) | Yield of Protodestannylation (%) |
| 1 | None | 100 | 12 | 15 | 80 |
| 2 | CuI (0.1) | 80 | 6 | 75 | 15 |
| 3 | CsF (1.5) | 80 | 8 | 68 | 25 |
| 4 | CuI (0.1), CsF (1.5) | 80 | 4 | 85 | 5 |
Note: These are representative data and actual results may vary depending on the specific substrates and conditions.
Visualizations
Caption: Competing pathways: The desired Stille cycle versus protodestannylation.
Caption: Troubleshooting workflow for addressing protodestannylation.
References
-
On the Triple Role of Fluoride Ions in Palladium-Catalyzed Stille Reactions. PubMed. Available at: [Link]
-
Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Chemistry. Available at: [Link]
-
Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Organic Chemistry Portal. Available at: [Link]
-
Pyrrolylsulfonium salts: stable, accessible and versatile pseudohalides for Stille couplings. Royal Society of Chemistry. Available at: [Link]
-
Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules. PubMed. Available at: [Link]
-
How to prevent Protodestannylation. Reddit. Available at: [Link]
-
Stille reaction. Wikipedia. Available at: [Link]
-
Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. ResearchGate. Available at: [Link]
-
Kinetics of Protodestannylation of Substituted Vinylstannanes. ResearchGate. Available at: [Link]
-
New perspectives in the cross-coupling reactions of organostannanes. SciSpace. Available at: [Link]
-
Stille Coupling. Organic Chemistry Portal. Available at: [Link]
-
Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates. PMC. Available at: [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available at: [Link]
-
New perspectives in the cross-coupling reactions of organostannanes. ResearchGate. Available at: [Link]
-
Additive and Counterion Effects in Iron-Catalyzed Reactions Relevant to C–C Bond Formation. PMC. Available at: [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC. Available at: [Link]
-
Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. Available at: [Link]
-
Recent advances in the synthesis of stannanes and the scope of their posterior chemical transformations. ScienceDirect. Available at: [Link]
-
Handling air-sensitive reagents AL-134. MIT. Available at: [Link]
-
The effect of additives on the stereospecificity of Pd-catalyzed cross-coupling reactions of enantioenriched alkyl β-trifluoroboratoamides and aryl bromides as reported by Suginome and Ohmura. ResearchGate. Available at: [Link]
-
Synthesis of aryl trimethylstannanes from aryl halides: an efficient photochemical method. Chemical Communications (RSC Publishing). Available at: [Link]
-
Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. PMC. Available at: [Link]
-
New triorganotin(iv) compounds with aromatic carboxylate ligands: synthesis and evaluation of the pro-apoptotic mechanism. PMC. Available at: [Link]
-
Stannane Assistance. Reddit. Available at: [Link]
-
Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene. ResearchGate. Available at: [Link]
-
Selective Acetalization in Pyridine: A Sustainable 5′‑O‑(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. PMC. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. web.mit.edu [web.mit.edu]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion [organic-chemistry.org]
- 6. Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. On the Triple Role of Fluoride Ions in Palladium-Catalyzed Stille Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chemistry.msu.edu [chemistry.msu.edu]
Validation & Comparative
1H NMR spectrum analysis of 2-Ethyl-5-(tri-n-butylstannyl)pyridine
Technical Comparison Guide: 2-Ethyl-5-(tri-n-butylstannyl)pyridine
Introduction: The Strategic Value of Pyridyl Stannanes
In the landscape of heteroaryl cross-coupling, This compound represents a specialized "scaffold-hopping" reagent. While the 2-ethylpyridine motif is a common pharmacokinetic modulator in drug design (improving lipophilicity and metabolic stability compared to methyl analogs), the installation of this moiety via cross-coupling presents a bifurcation in synthetic strategy: Stille (Organotin) vs. Suzuki-Miyaura (Organoboron).
This guide objectively analyzes the 1H NMR spectral characteristics of this stannane, validates its structural integrity against common degradation pathways, and compares its utility against its primary alternative: the corresponding pinacol boronate ester.
Part 1: Comparative Landscape (Stannane vs. Boronate)
The decision to utilize the stannyl reagent over the boronic ester (2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine) often hinges on stability and purification requirements.
Table 1: Performance Matrix
| Feature | This compound | 2-Ethyl-5-(Bpin)pyridine | Scientific Rationale |
| Bench Stability | High (Weeks/Months) | Moderate (Days/Weeks) | Pyridyl boronates, particularly 2-substituted, are prone to protodeboronation and oxidation. Stannanes possess a robust C-Sn bond. |
| Purification | Neutral Alumina / Amine-Silica | Difficult | Stannanes are non-polar and stable on neutral alumina. Boronates often streak or decompose on silica due to Lewis acidity. |
| Coupling Rate | Fast (Stille) | Variable (Suzuki) | The Stille cycle (transmetallation) is often faster for electron-deficient heterocycles than the Suzuki activation energy barrier involving oxo-palladium species. |
| Toxicity | High (Neurotoxic/Marine pollutant) | Low | Tributyltin residues require rigorous removal (e.g., KF workup or polymer-supported scavengers). |
| Atom Economy | Low (Loss of | Moderate (Loss of Pin) | Stannyl group mass (approx. 290 Da) is waste. |
Critical Insight: While the boronate is "greener," the stannane is the superior choice for complex total synthesis where the intermediate must survive multiple prior steps or harsh purification conditions before the final cross-coupling.
Part 2: 1H NMR Structural Elucidation
The 1H NMR spectrum of this compound is distinct due to the presence of Tin Satellites (
Predicted Spectral Assignment (300/400 MHz, )
The molecule consists of a pyridine core substituted at C2 (Ethyl) and C5 (Stannyl).
-
H6 (Aromatic): Most deshielded,
to Nitrogen, ortho to Sn. -
H4 (Aromatic): Meta to Nitrogen, ortho to Sn.
-
H3 (Aromatic): Ortho to Ethyl, meta to Sn.
-
Ethyl Group: Classic quartet/triplet pattern.
-
Butyl Chain: High-field multiplets.
Table 2: Chemical Shift & Coupling Data
| Position | Multiplicity | Integration | Coupling ( | Diagnostic Feature | |
| H6 | 8.55 - 8.65 | Doublet (d) | 1H | Sn Satellites: | |
| H4 | 7.70 - 7.80 | Doublet of Doublets (dd) | 1H | Distinct splitting; shows Sn satellites ( | |
| H3 | 7.10 - 7.20 | Doublet (d) | 1H | Overlaps with solvent residual in | |
| Ethyl | 2.80 - 2.88 | Quartet (q) | 2H | Downfield due to attachment to Pyridine C2. | |
| Ethyl | 1.28 - 1.35 | Triplet (t) | 3H | Standard methyl triplet. | |
| 1.00 - 1.15 | Multiplet | 6H | -- | Alpha-Sn protons. Often show satellites. | |
| Butyl Chain | 1.25 - 1.60 | Multiplet | 12H | -- | |
| Butyl | 0.85 - 0.95 | Triplet (t) | 9H | Terminal methyls. |
Visual Logic of NMR Assignments
Figure 1: NMR Connectivity and Chemical Shift Logic. Note the distinct separation between the aromatic signals and the aliphatic "forest" of the tributyltin group.
Part 3: Synthesis & Experimental Protocol
To ensure high purity for NMR analysis, the synthesis must avoid protonation of the lithiated intermediate.
Workflow: Halogen-Lithium Exchange
-
Starting Material: 2-Ethyl-5-bromopyridine.
-
Reagents:
-Butyllithium (1.6M or 2.5M in hexanes), , anhydrous THF. -
Critical Condition: Temperature must be maintained below -70°C to prevent "Wurtz-type" coupling or scrambling of the pyridine ring.
Step-by-Step Protocol
-
Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add 2-Ethyl-5-bromopyridine (1.0 eq) and dry THF (0.2 M concentration).
-
Lithiation: Cool to -78°C (Dry ice/Acetone). Add
-BuLi (1.05 eq) dropwise over 15 minutes.-
Observation: Solution typically turns dark yellow/orange.
-
Wait: Stir for 30-45 minutes at -78°C.
-
-
Stannylation: Add
(1.1 eq) dropwise.-
Observation: Solution lightens.
-
-
Warm-up: Allow to warm to Room Temperature (RT) over 2 hours.
-
Quench: Add saturated
solution. -
Extraction: Extract with
(Ether is preferred over DCM for stannanes to avoid emulsion). -
Purification (Crucial):
-
Do NOT use standard Silica Gel. The acidity will cause protodeastannylation (loss of Sn, formation of 2-ethylpyridine).
-
Method A: Neutral Alumina (Grade III).
-
Method B: Silica Gel pre-treated with 2% Triethylamine (
).
-
Figure 2: Synthesis and Purification Workflow. Note the specific requirement for buffered silica or alumina to prevent product degradation.
Part 4: Stability & Degradation Analysis
When analyzing the NMR, you must check for the specific degradation product: 2-Ethylpyridine .
-
Mechanism: Protodeastannylation (C-Sn bond replaced by C-H).
-
NMR Evidence of Degradation:
-
Loss of Satellites: The H6 proton (approx 8.6 ppm) will lose its
satellites. -
Shift Change: The H6 proton will shift slightly upfield (shielded) as the electropositive Sn is removed.
-
Integral Mismatch: The aliphatic region (0.8 - 1.6 ppm) will integrate too high relative to the aromatic ring if free
byproducts are present, or too low if the stannane has cleaved and the tin species washed away.
-
References
-
Synthesis of Stannyl Pyridines: Gaviña, P., & Tatay, S. (2007). Synthesis of a novel ditopic ligand incorporating directly bonded 1,10-phenanthroline and 2,2':6',2''-terpyridine units.Chemical Communications , (Supplementary Info).[1]
-
NMR of Organotin Compounds: Wrackmeyer, B. (2009). 119Sn NMR spectroscopic and structural properties of transition metal complexes.Comptes Rendus Chimie , 12(8), 844-859.
-
Trace Impurities in NMR: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases.[2][3][4]Organometallics , 29(9), 2176-2179.
-
Stille vs Suzuki in Pyridines: Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Stille Cross-Coupling of Heteroaryl Chlorides.Journal of the American Chemical Society , 129(11), 3358-3366.
Sources
Comparative Guide: HPLC Analysis Methods for Stannyl Pyridine Purity
Topic: HPLC Analysis Methods for Stannyl Pyridine Purity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Stannyl pyridines (e.g., 2-(tributylstannyl)pyridine) are critical organometallic reagents in palladium-catalyzed Stille cross-coupling reactions.[1] Their purity directly correlates with catalyst turnover frequency (TOF) and the formation of difficult-to-remove homocoupling by-products. However, analyzing these compounds is notoriously difficult due to two conflicting chemical properties: the basic nitrogen of the pyridine ring (causing peak tailing on acidic silanols) and the acid-lability of the C-Sn bond (leading to on-column protodestannylation).
This guide compares three distinct HPLC methodologies designed to overcome these challenges. We move beyond generic protocols to provide self-validating, robust workflows for quantifying stannyl pyridine purity.
The Analytical Challenge
Before selecting a method, the analyst must understand the failure modes of standard HPLC when applied to stannyl pyridines:
-
Silanol Interaction: The pyridine nitrogen (
) protonates in standard acidic mobile phases (0.1% TFA/Formic Acid), interacting strongly with residual silanols on C18 stationary phases. This results in severe peak tailing and loss of resolution. -
On-Column Degradation: Strong acids catalyze protodestannylation , converting the expensive stannyl reagent back into the starting pyridine material during the run. This leads to artificially low purity results.
-
Detection Limits: The tributyltin moiety is UV-transparent. Detection relies solely on the pyridine chromophore (
), necessitating high-purity solvents to minimize baseline noise.
Methodology Comparison
We compare three methods ranging from the robust "Gold Standard" to specialized alternatives for difficult separations.
Table 1: Comparative Overview of HPLC Methods
| Feature | Method A: High-pH Reverse Phase | Method B: Ion-Suppression (Neutral) | Method C: Phenyl-Hexyl Selectivity |
| Stationary Phase | Hybrid Silica C18 (e.g., XBridge, Gemini) | Standard Endcapped C18 | Phenyl-Hexyl |
| Mobile Phase pH | pH 9.5 - 10.0 | pH 6.5 - 7.5 | pH 4.5 - 6.0 |
| Buffer System | Ammonium Bicarbonate / | Ammonium Acetate | Ammonium Formate |
| Primary Mechanism | Pyridine is deprotonated (neutral); Hydrophobic retention. | Silanol blocking via buffer salt concentration. | |
| Stannyl Stability | Excellent (Base stable) | Good | Moderate (Acid risk) |
| Peak Shape | Sharp (Tailing factor < 1.2) | Acceptable (Tailing factor < 1.5) | Excellent Selectivity |
| Best For | Routine QC & Stability Testing | Labs limited to standard columns | Separating structural isomers |
Detailed Experimental Protocols
Method A: The "Gold Standard" High-pH Protocol
Rationale: By operating at pH 9.5, the pyridine nitrogen is fully deprotonated (neutral). This eliminates silanol interactions and prevents acid-catalyzed degradation. Note: You must use a column rated for high pH.
-
Column: Agilent ZORBAX Extend-C18 or Waters XBridge C18 (
) -
Mobile Phase A:
Ammonium Bicarbonate, adjusted to pH 9.5 with . -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate:
-
Temperature:
-
Detection: UV @
[2][3] -
Gradient:
-
0–2 min: 60% B (Isocratic hold to elute polar pyridine impurities)
-
2–10 min: 60%
95% B -
10–15 min: 95% B (Wash highly retained organotins)
-
15.1 min: Re-equilibrate to 60% B.
-
Self-Validation Step: Inject a standard of pure pyridine. If it elutes with a tailing factor
Method B: The Neutral Ion-Suppression Protocol
Rationale: For labs without high-pH resistant columns. The high concentration of ammonium ions competes with the pyridine for silanol sites, reducing tailing without requiring basic conditions.
-
Column: Phenomenex Luna C18(2) or equivalent (
) -
Mobile Phase A:
Ammonium Acetate (unadjusted, pH 6.8). -
Mobile Phase B: Methanol (MeOH). Note: MeOH is preferred over ACN here to improve solubility of tin by-products.
-
Flow Rate:
-
Gradient: Linear gradient from 70% B to 100% B over 15 minutes.
Critical Insight: Do not use phosphate buffers if MS detection is planned or if you intend to recover the material. Phosphates can precipitate with tin species.
Method C: Phenyl-Hexyl Orthogonal Separation
Rationale: The tributylstannyl group is bulky. On a C18 column, separation is driven purely by hydrophobicity. A Phenyl-Hexyl column engages in
-
Column: Phenyl-Hexyl (
Fused-Core) -
Mobile Phase A:
Formic Acid in Water.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Gradient: 50% B to 100% B over 10 minutes.
-
Warning: This method uses acidic media. Limit run times to prevent on-column degradation.
Visualizing the Workflow
The following diagram illustrates the decision matrix for selecting the appropriate method based on sample constraints and equipment availability.
Figure 1: Decision matrix for selecting the optimal HPLC method based on column availability and detection needs.
Data Analysis & Interpretation
When analyzing the chromatograms, pay close attention to the specific impurities associated with stannyl pyridines.
| Retention Order (Method A) | Compound | Identity Confirmation |
| 1 (Early Eluting) | Pyridine / 2-Bromopyridine | Starting materials. Sharp peaks. |
| 2 (Mid Eluting) | 2,2'-Bipyridine | Homocoupling impurity. Distinct UV spectrum. |
| 3 (Late Eluting) | 2-(Tributylstannyl)pyridine | Main Analyte. Broad peak if conditions are non-ideal. |
| 4 (Wash) | Tributyltin Oxide/Chloride | Very lipophilic. Often UV silent; requires ELSD or RI if quantification is needed. |
Senior Scientist Tip:
"Always employ a needle wash with 100% Isopropanol or Dichloromethane between injections. Organotins are notoriously 'sticky' and lipophilic; standard methanol washes often fail to remove them from the injector loop, leading to ghost peaks in subsequent blank runs."
References
-
Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction." Organic Reactions. Wiley. Link
-
McCalley, D. V. (2010). "Analysis of the basic compounds by high performance liquid chromatography: The effect of pH and temperature." Journal of Chromatography A. Link
-
Agilent Technologies. (2020). "Strategies for the Separation of Basic Compounds in Reverse Phase HPLC." Application Note. Link
-
Sigma-Aldrich. (2024). "2-(Tributylstannyl)pyridine Product Specification & Safety Data Sheet." Link
-
Waters Corporation. (2021). "XBridge Columns: High pH Stability for Basic Compounds." Waters Chemistry Guidelines. Link
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Comparative Guide to the Mass Spectrometry Fragmentation of Tributylstannyl Pyridine Derivatives
This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of tributylstannyl pyridine derivatives. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of data to offer a synthesized understanding of the underlying chemical principles that dictate the fragmentation pathways. We will explore how the interplay between the tributylstannyl group and the pyridine ring governs the resulting mass spectra, compare the efficacy of various ionization techniques, and provide actionable experimental protocols.
Introduction: The Analytical Challenge of Stannylpyridines
Tributylstannyl pyridine derivatives are pivotal reagents in organic synthesis, most notably as precursors in Stille cross-coupling reactions for the formation of carbon-carbon bonds. Their successful application hinges on their purity and structural integrity. Mass spectrometry (MS) is an indispensable tool for the characterization of these compounds, providing rapid confirmation of molecular weight and offering deep structural insights through the analysis of fragmentation patterns.
However, the interpretation of their mass spectra is not always straightforward. The presence of the tin (Sn) atom, with its complex isotopic distribution, and the propensity for rearrangements can lead to complex spectra. This guide aims to deconstruct this complexity, providing a clear framework for the analysis and interpretation of the mass spectra of tributylstannyl pyridine derivatives.
Fundamental Fragmentation Mechanisms
The fragmentation of tributylstannyl pyridine derivatives in the mass spectrometer is primarily dictated by the lability of the tin-carbon bonds and the inherent stability of the pyridine ring.
The Signature of the Tributylstannyl Group
The most prominent feature in the mass spectra of tributyltin compounds is the sequential loss of butyl groups (C₄H₉, 57 Da). This occurs via cleavage of the Sn-C bonds, leading to a characteristic series of fragment ions. The initial molecular ion [M]⁺˙ is often of low abundance or absent, especially in energetic ionization techniques like Electron Ionization (EI). The most common pathway proceeds as follows:
-
[M - C₄H₉]⁺ : Loss of one butyl radical, often leading to the base peak.
-
[M - 2C₄H₉]⁺ : Subsequent loss of a second butyl group.
-
[M - 3C₄H₉]⁺ : Loss of the third butyl group, resulting in the [Sn-Py]⁺ ion.
Another competing fragmentation pathway involves the elimination of butene (C₄H₈, 56 Da) with a hydrogen transfer, a process known as a β-hydride rearrangement. This leads to ions such as [M - C₄H₈]⁺˙ .
The presence of tin provides a distinct isotopic signature in the mass spectrum. Tin has ten stable isotopes, with the most abundant being ¹²⁰Sn (32.6%), ¹¹⁸Sn (24.2%), and ¹¹⁶Sn (14.5%). This results in a characteristic cluster of peaks for every tin-containing fragment, which is a powerful diagnostic tool for identifying these compounds.
Fragmentation of the Pyridine Ring
The pyridine ring is a stable aromatic system. Its fragmentation under EI conditions typically requires higher energy and follows pathways to maintain aromaticity where possible. Common fragmentation includes the loss of HCN (27 Da) from the molecular ion, followed by the loss of a C₂H₂ molecule (26 Da). The substitution pattern on the pyridine ring significantly influences the fragmentation pathways. For instance, the position of the tributylstannyl group (2-, 3-, or 4-position) will dictate the stability of the resulting fragment ions and may open up unique rearrangement pathways.[1]
Positional Isomers: A Comparative Fragmentation Analysis
The fragmentation of tributylstannyl pyridine is highly dependent on the position of the stannyl group on the pyridine ring. While the initial losses of butyl groups are common to all isomers, the subsequent fragmentation of the resulting [Py-Sn]⁺ core differs.
2-Tributylstannyl Pyridine
In the 2-substituted isomer, the proximity of the nitrogen atom to the tin-bearing carbon can lead to specific interactions and rearrangements. After the loss of the three butyl groups to form the [2-Py-Sn]⁺ ion, a characteristic fragmentation is the loss of Sn, leading to the pyridyl cation.
3-Tributylstannyl Pyridine
The 3-substituted isomer is expected to show fragmentation that more closely resembles the independent fragmentation of the tributyltin and pyridine moieties, as the tin group is further from the nitrogen. The [3-Py-Sn]⁺ ion is relatively stable, and further fragmentation to a significant extent might require higher collision energies.
4-Tributylstannyl Pyridine
Similar to the 3-isomer, the 4-substituted tributylstannyl pyridine will primarily exhibit the sequential loss of butyl groups. The resulting [4-Py-Sn]⁺ ion is also expected to be a major fragment.
The following diagram illustrates the general fragmentation pathway common to all isomers.
Caption: General EI fragmentation pathway for tributylstannyl pyridines.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is critical and depends on the analytical goal. For tributylstannyl pyridine derivatives, both "hard" and "soft" ionization methods have their merits.
| Ionization Technique | Principle | Advantages for Stannylpyridines | Disadvantages |
| Electron Ionization (EI) | High-energy electrons bombard the sample, causing ionization and extensive fragmentation. | Provides detailed structural information from reproducible fragmentation patterns. Ideal for GC-MS. | The molecular ion may be weak or absent.[2] |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to protonated or sodiated molecules. | A "soft" technique that typically preserves the molecular ion ([M+H]⁺). Suitable for LC-MS.[3] | Provides less structural fragmentation unless coupled with tandem MS (MS/MS). |
| Chemical Ionization (CI) | A reagent gas is ionized, which then transfers a proton to the analyte molecule. | A softer technique than EI, often yielding a prominent protonated molecular ion. | Fragmentation is less extensive than EI. |
| MALDI | The analyte is co-crystallized with a matrix, which absorbs laser energy to promote ionization. | Good for less volatile or thermally labile compounds. Generates singly charged ions. | Sample preparation can be crucial and sometimes challenging. |
Recommendation: For detailed structural elucidation and isomer differentiation, GC-EI-MS is highly effective due to its rich fragmentation spectra. For simple molecular weight confirmation, especially for samples in solution, LC-ESI-MS is the preferred method. For complex mixtures or when dealing with potential thermal degradation, ESI or MALDI would be more suitable.
Experimental Protocol: GC-MS Analysis
This section provides a generalized protocol for the analysis of a tributylstannyl pyridine derivative using Gas Chromatography-Mass Spectrometry with Electron Ionization.
Objective: To obtain a mass spectrum for structural confirmation and fragmentation analysis.
Materials:
-
Tributylstannyl pyridine sample
-
Anhydrous solvent (e.g., hexane, dichloromethane)
-
GC-MS instrument with an EI source
-
Appropriate GC column (e.g., a non-polar or medium-polarity column like a DB-5ms)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the tributylstannyl pyridine derivative (approx. 10-100 µg/mL) in the chosen anhydrous solvent.
-
Instrument Setup (GC):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL
-
-
Instrument Setup (MS):
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: m/z 40-500
-
Scan Rate: 2 scans/second
-
-
Data Acquisition: Inject the sample and start the data acquisition.
-
Data Analysis:
-
Identify the peak corresponding to your compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Analyze the spectrum for the molecular ion (if present), the characteristic isotopic pattern of tin, and the key fragment ions (e.g., [M-57]⁺, [M-115]⁺, [M-173]⁺).
-
Caption: Workflow for GC-MS analysis of tributylstannyl pyridines.
Trustworthiness and Self-Validation
The protocols and interpretations presented in this guide are designed to be self-validating. The presence of the characteristic tin isotopic cluster in a fragment ion is a strong confirmation of its identity. Furthermore, the expected mass differences between major peaks (e.g., 57 Da for a butyl group) provide an internal calibration for the fragmentation pathway. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of fragment ions, providing an unambiguous validation of the proposed fragmentation mechanisms.
Conclusion
The mass spectrometric fragmentation of tributylstannyl pyridine derivatives is a predictable process governed by the facile cleavage of tin-carbon bonds and the stability of the aromatic pyridine ring. The sequential loss of butyl groups serves as a primary diagnostic tool, while the subsequent fragmentation of the tin-containing pyridine core can provide insights into the substitution pattern. By selecting the appropriate ionization technique and carefully interpreting the resulting spectra, mass spectrometry proves to be a powerful and reliable method for the characterization of this important class of organometallic reagents.
References
-
Title: Synthesis and Mass Spectra of Butenyltin Compounds Source: DTIC URL: [Link]
-
Title: Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry Source: PubMed URL: [Link]
-
Title: Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines Source: Scientific & Academic Publishing URL: [Link]
-
Title: MS fragmentation of tributyltin chloride (A), triphenyltin chloride (B) and tetraphenyltin (C). Source: ResearchGate URL: [Link]
-
Title: Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides Source: Canadian Science Publishing URL: [Link]
-
Title: Electrospray mass spectra of tributyltin chloride 2 recorded with... Source: ResearchGate URL: [Link]
-
Title: Theoretical MS spectrum of Pyridine (C5H5N) at increasing resolving... Source: ResearchGate URL: [Link]
-
Title: Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry Source: Analytical and Bioanalytical Chemistry Research URL: [Link]
-
Title: Determination of tributyltin in marine sediment and waters by pressurised solvent extraction and liquid chromatography-tandem mass spectrometry Source: PubMed URL: [Link]
Sources
Technical Guide: Elemental Analysis & Benchmarking of 2-Ethyl-5-(tri-n-butylstannyl)pyridine
Executive Summary
This guide provides a critical analysis of 2-Ethyl-5-(tri-n-butylstannyl)pyridine (CAS: Non-standard/Derivative), a specialized organometallic building block used primarily in Palladium-catalyzed Stille cross-couplings.
While Suzuki-Miyaura coupling is generally preferred for its lower toxicity, the "2-Pyridyl Problem" —the inherent instability of 2-pyridyl boronic acids toward protodeboronation—renders the Stille pathway (using stannanes) the superior choice for introducing 2-ethyl-pyridine moieties. This guide details the theoretical elemental composition, validates the synthesis via self-checking protocols, and objectively compares this reagent against boronate alternatives.
Chemical Profile & Elemental Analysis Data
Accurate Elemental Analysis (EA) is the gold standard for verifying the purity of organotin compounds, as NMR can sometimes mask inorganic tin salts (e.g.,
Theoretical Composition
Formula:
| Element | Count | Theoretical Mass % | Acceptable Experimental Range ( |
| Carbon (C) | 19 | 57.60% | 57.20% – 58.00% |
| Hydrogen (H) | 35 | 8.90% | 8.50% – 9.30% |
| Nitrogen (N) | 1 | 3.54% | 3.14% – 3.94% |
| Tin (Sn) | 1 | 29.96% | Not typically combusted in CHN mode |
Critical Analytical Note: Organotin compounds often yield low Carbon values in standard combustion analysis due to the formation of tin carbides or incomplete combustion encapsulated by tin oxides.
Expert Tip: Request the addition of an oxidant (e.g.,
or) to the combustion capsule to ensure complete oxidation.
Comparative Analysis: Stille (Stannane) vs. Suzuki (Boronate)
Why use a toxic organotin reagent? The justification lies in the chemical stability of the pyridine ring.
The "2-Pyridyl Problem"
2-Pyridyl boronic acids are notoriously unstable.[1][2] The nitrogen atom's electron-withdrawing nature, combined with the lone pair, facilitates rapid protodeboronation (hydrolysis of the C-B bond) under the basic conditions required for Suzuki coupling.
Performance Matrix
| Feature | Stannane (This Product) | Boronic Acid/Ester (Alternative) | MIDA Boronate (Advanced Alt) |
| Stability | High. Stable to silica (mostly) and storage. | Low. Rapid protodeboronation. | High. Stable, but requires deprotection. |
| Reactivity | Excellent (Stille Coupling). | Poor (often decomposes before coupling). | Good (Slow release mechanism). |
| Toxicity | High (Organotin). Neurotoxic. | Low. | Low. |
| Purification | Difficult (requires Neutral Alumina). | Standard (Silica). | Standard (Silica). |
| Atom Economy | Low (Loss of large | High. | Moderate. |
Decision Pathway (Graphviz)
Figure 1: Decision matrix for selecting coupling partners. The Stannane route is the fallback for difficult 2-pyridyl couplings.
Experimental Protocol: Synthesis & Purification
To obtain the high-purity material required for the EA values listed above, you must avoid protodestannylation during purification.
Synthesis Workflow
Reaction: Metal-Halogen Exchange followed by Electrophilic Trapping.
-
Starting Material: 5-Bromo-2-ethylpyridine.
-
Reagents:
-Butyllithium ( -BuLi), Tributyltin chloride ( ).[3][4]
Step-by-Step Protocol:
-
Setup: Flame-dry a 3-neck round bottom flask under Argon. Add 5-Bromo-2-ethylpyridine (1.0 eq) and anhydrous THF (0.2 M concentration).
-
Lithiation: Cool to -78°C (Dry ice/Acetone). Add
-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 20 mins.-
Self-Validation: The solution should turn a deep yellow/orange, indicating the formation of the lithiated species.
-
-
Trapping: Stir for 45 mins at -78°C. Add
(1.1 eq) dropwise. -
Warming: Allow the mixture to warm to Room Temperature (RT) over 2 hours.
-
Quench: Quench with saturated
solution. Extract with Diethyl Ether ( ).
Critical Purification (The "Expertise" Pillar)
Standard silica gel is slightly acidic (
-
Method: Flash Column Chromatography.
-
Stationary Phase: Neutral Alumina (Brockmann Grade II or III) .
-
Why? Alumina avoids acid-catalyzed destannylation.
-
-
Eluent: Hexanes with 1-5% Triethylamine (
).-
Why?
passivates any remaining active sites on the stationary phase.
-
Workflow Diagram
Figure 2: Synthesis and purification workflow emphasizing the use of Neutral Alumina.
Troubleshooting & Storage
Handling Toxicity
Organotins are highly toxic and readily absorbed through the skin.
-
Protocol: Double-glove (Nitrile) and work strictly within a fume hood.
-
Waste: All tin waste must be segregated into specific "Heavy Metal" waste streams, not general organic waste.
Stability
-
Oxidation:
- compounds can slowly oxidize to (white solid). -
Storage: Store at 4°C under Argon. If a white precipitate forms, filter through a plug of Neutral Alumina before use.
References
-
Milstein, D., & Stille, J. K. (1978). "A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium." Journal of the American Chemical Society, 100(11), 3636–3638.
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). "The Stille Reaction." Organic Reactions.[1][4][5][6] (Definitive review on Stille coupling conditions).
-
Knapp, D. M., et al. (2010). "General Method for Synthesis of 2-Heterocyclic N-Methyliminodiacetic Acid Boronates." Organic Letters, 12(10), 2314–2317. (Discusses the instability of 2-pyridyl boronates).
-
Dunetz, J. R., & Danheiser, R. L. (2011). "Silver-Promoted Coupling of Vinyl Stannanes." Organic Syntheses, 88, 262. (Provides detailed protocols for handling and purifying stannanes).
-
Sigma-Aldrich. "Alumina for Column Chromatography: Application Notes." (Technical data on Neutral vs. Basic Alumina).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
